1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. The structure includes a 3-benzyl substitution on the triazole ring and a piperazine moiety at position 7 of the pyrimidine, linked via a butan-1-one group. Its synthesis involves reacting 3-benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride with butyryl chloride under basic conditions, yielding the ketone derivative . The extended alkyl chain in the butanone group distinguishes it from shorter-chain analogs (e.g., acetyl derivatives) and may enhance lipophilicity and membrane permeability.
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-6-16(27)24-9-11-25(12-10-24)18-17-19(21-14-20-18)26(23-22-17)13-15-7-4-3-5-8-15/h3-5,7-8,14H,2,6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECZYQOCBXRZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and improve yield.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: It has shown potential as a biological probe for studying enzyme activities and cellular processes.
Medicine: The compound's derivatives are being investigated for their therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Its unique chemical properties make it useful in the design of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the triazolopyrimidine core, linker chemistry, and appended functional groups. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
*Inferred based on synthetic procedure and analogs.
Structural and Functional Analysis
Core Modifications: Target Compound vs. RG7774/Vicasinabin: The target lacks the tetrazolylmethyl and pyrrolidin-3-ol groups present in RG7774 and vicasinabin, which are critical for hydrogen bonding and solubility . Instead, its butanone linker may prioritize hydrophobic interactions. Target Compound vs. VAS2870: VAS2870 replaces the piperazine-butanoate group with a benzoxazole sulfide, enabling redox modulation (NADPH oxidase inhibition) .
Linker Chemistry: The butan-1-one linker in the target compound extends its alkyl chain compared to acetyl (C₂) or benzophenone (C₆) analogs (e.g., G866-1063 in ). This likely increases lipophilicity (calculated LogP ~3.2 vs.
Piperazine Substitutions :
- Piperazine derivatives (e.g., target compound, G866-1063) are common in kinase inhibitors due to their ability to form salt bridges with aspartate/glutamate residues in ATP-binding pockets .
Pharmacological and Biochemical Data
Limited bioactivity data for the target compound is available in the evidence. However, inferences can be drawn from analogs:
- VAS2870 : Exhibits IC₅₀ = 1.2 µM against NADPH oxidase in PMNs, linked to its sulfide moiety’s redox activity .
- RG7774/Vicasinabin : Pyrrolidin-3-ol and tetrazole groups enhance aqueous solubility (LogS = -3.1) compared to the target compound (estimated LogS = -4.5), suggesting divergent ADME profiles .
Biological Activity
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a derivative of triazolo-pyrimidine, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety and a triazolo-pyrimidine ring. The molecular formula is with a molecular weight of approximately 284.36 g/mol. Its unique structure contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
A notable study demonstrated that related triazole derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting potential for further development in cancer therapy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole A | MCF-7 | 6.2 |
| Triazole B | HCT-116 | 27.3 |
Antihypertensive Effects
In vivo studies have shown that certain triazolo derivatives possess antihypertensive properties. For example, compounds structurally related to our compound were tested in spontaneously hypertensive rats (SHR) and demonstrated significant reductions in blood pressure compared to control groups .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the triazole ring plays a crucial role in modulating biological pathways involved in cell proliferation and apoptosis.
Interaction with Enzymes
Triazole compounds often interact with various enzymes and receptors, potentially inhibiting their activity. This interaction may lead to the induction of apoptosis in cancer cells and modulation of vascular tone in hypertensive models .
Case Studies
Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives:
- Case Study 1 : A series of synthesized triazolo-pyrimidines were evaluated for their anticancer properties against MCF-7 cells. Results indicated that modifications on the benzyl group significantly enhanced cytotoxicity.
- Case Study 2 : In another study focusing on antihypertensive activity, a derivative similar to our compound was administered to SHR and showed a statistically significant decrease in systolic blood pressure after two weeks of treatment.
Q & A
Q. How can interdisciplinary frameworks integrate pharmacological and toxicological data?
- Methodological Answer :
- Systems pharmacology models : Build quantitative systems toxicology (QST) models linking target occupancy to organ-level toxicity.
- Dose-response meta-analysis : Aggregate data from zebrafish toxicity assays and mammalian models to establish safety thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
